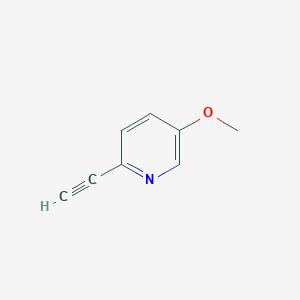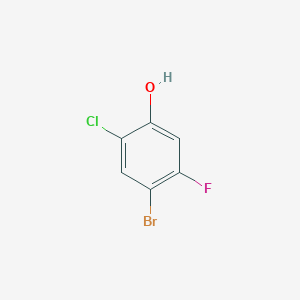
4-Brom-2-chlor-5-fluorphenol
Übersicht
Beschreibung
4-Bromo-2-chloro-5-fluorophenol is a compound with the molecular formula C6H3BrClFO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-chloro-5-fluorophenol consists of a phenol group with bromine, chlorine, and fluorine substituents . The exact positions of these substituents can influence the properties and reactivity of the molecule.Wissenschaftliche Forschungsanwendungen
Synthese von polyzyklischen 5-HT-Antagonisten
4-Brom-2-chlor-5-fluorphenol: wird als Vorläufer bei der Synthese von polyzyklischen Verbindungen verwendet, die als Antagonisten für die 5-HT3- und 5-HT4-Rezeptoren wirken . Diese Rezeptoren sind im Bereich der Neurowissenschaften und Pharmakologie von Bedeutung, da sie eine Rolle in verschiedenen neurologischen Signalwegen spielen und potenzielle Ziele für die Behandlung von Erkrankungen wie Reizdarmsyndrom und Angstzuständen sein könnten.
Entwicklung von Cyclooxygenase-2-Inhibitoren
Diese Verbindung dient als Ausgangsmaterial für die Herstellung von 2-Phenylpyran-4-onen, die auf ihre Wirksamkeit als Cyclooxygenase-2 (COX-2)-Inhibitoren untersucht werden . COX-2-Inhibitoren sind wichtig bei der Behandlung von Schmerzen und Entzündungen und bieten einen therapeutischen Ansatz mit weniger gastrointestinalen Nebenwirkungen im Vergleich zu traditionellen nichtsteroidalen Antirheumatika (NSAR).
Umweltstudien
Der halogenierte Charakter von This compound macht ihn zu einer wertvollen Verbindung in Umweltstudien, insbesondere bei der Untersuchung des Verhaltens und Abbaus halogenierter organischer Verbindungen in natürlichen Umgebungen . Das Verständnis dieser Prozesse ist entscheidend für die Beurteilung von Umweltrisiken und die Entwicklung von Sanierungsstrategien.
Biologische Untersuchungen
Forscher verwenden This compound in verschiedenen biologischen Untersuchungen, einschließlich Studien zur Enzyminhibition, Rezeptor-Ligand-Wechselwirkungen und zellulären Signalwegen . Seine einzigartige Struktur ermöglicht die Erforschung von molekularen Wechselwirkungen in biologischen Systemen.
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft kann This compound verwendet werden, um neuartige Polymere und Copolymere mit spezifischen Eigenschaften zu synthetisieren, wie z. B. erhöhte Beständigkeit gegen Abbau oder verbesserte elektrische Leitfähigkeit . Diese Materialien haben potenzielle Anwendungen in der Elektronik, Beschichtungstechnik und in biomedizinischen Geräten.
Analytische Chemie
Aufgrund seiner besonderen chemischen Struktur wird This compound in der analytischen Chemie als Standard- oder Referenzverbindung verwendet, um Instrumente zu kalibrieren und analytische Methoden zu validieren . Dies stellt die Genauigkeit und Zuverlässigkeit von chemischen Analysen sicher, die in verschiedenen Forschungsumgebungen durchgeführt werden.
Pharmazeutische Forschung
In der pharmazeutischen Forschung wird diese Verbindung auf ihre potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung von Molekülen mit verbesserten pharmakokinetischen Eigenschaften . Seine Halogenatome können strategisch ersetzt oder modifiziert werden, um Derivate mit den gewünschten biologischen Aktivitäten zu erzeugen.
Chemische Bildung
Schließlich wird This compound in der chemischen Bildung als Beispiel für halogenierte aromatische Verbindungen verwendet, um Konzepte wie elektrophile aromatische Substitution und nukleophile aromatische Substitutionsreaktionen zu vermitteln . Es bietet einen praktischen Kontext für Studenten, um diese grundlegenden organisch-chemischen Reaktionen zu verstehen.
Safety and Hazards
4-Bromo-2-chloro-5-fluorophenol is considered hazardous. It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area .
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists , suggesting potential interaction with serotonin receptors.
Mode of Action
It’s possible that it interacts with its targets through nucleophilic substitution reactions, as suggested by its use in the synthesis of certain reaction intermediates .
Biochemical Pathways
Its potential role in the synthesis of 5-ht3 and 5-ht4 antagonists suggests it may influence serotonin signaling pathways.
Result of Action
Its role as a reaction intermediate in the synthesis of certain compounds suggests it may contribute to the antagonistic effects on serotonin receptors.
Biochemische Analyse
Biochemical Properties
4-Bromo-2-chloro-5-fluorophenol plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.
Temporal Effects in Laboratory Settings
The effects of 4-Bromo-2-chloro-5-fluorophenol change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-chloro-5-fluorophenol remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZOBXATIIXRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036383-21-7 | |
| Record name | 4-bromo-2-chloro-5-fluorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
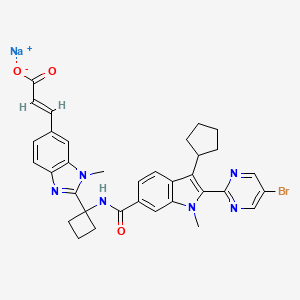
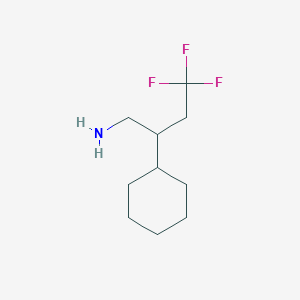
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
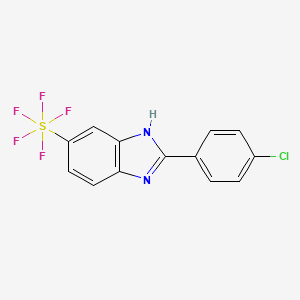
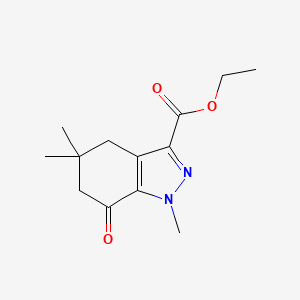

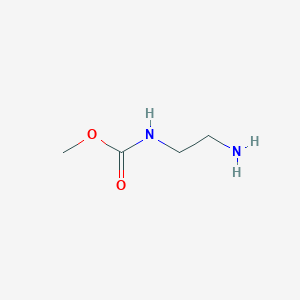


![5-[4-(Biphenyl-4-yloxymethyl)phenyl]-1h-tetrazole](/img/structure/B1466028.png)

![1-[(3-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1466032.png)
![2,6-Dibromobenzo[1,2-b:4,5-b']dithiophene](/img/structure/B1466033.png)
